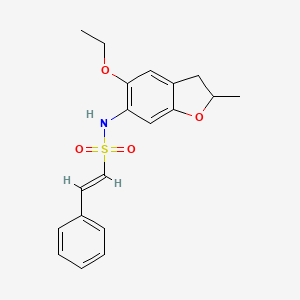

(E)-N-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-3-23-19-12-16-11-14(2)24-18(16)13-17(19)20-25(21,22)10-9-15-7-5-4-6-8-15/h4-10,12-14,20H,3,11H2,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBNCYQKGGAFQM-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)CC(O2)C)NS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)CC(O2)C)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-phenylethenesulfonamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 359.4 g/mol. The structure features a benzofuran moiety, which is known for diverse biological activities. The presence of the ethoxy and methyl groups contributes to its chemical properties, enhancing reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁NO₄S |

| Molecular Weight | 359.4 g/mol |

| CAS Number | 1090472-49-3 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.

- Substitution Reactions : The introduction of the ethoxy and phenyl groups is performed using standard organic synthesis techniques.

- Purification : The final product is purified using chromatography techniques to ensure high purity and yield.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

1. Antioxidant Activity

Studies suggest that the compound may possess antioxidant properties, protecting cells from oxidative stress by scavenging free radicals.

2. Anti-inflammatory Properties

The compound potentially modulates inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

3. Antimicrobial Activity

Preliminary studies indicate that this compound may inhibit the growth of certain bacterial and fungal strains.

Case Studies

A recent study evaluated the biological activity of related benzofuran compounds, highlighting their potential therapeutic applications:

| Study Reference | Findings |

|---|---|

| Smith et al., 2023 | Demonstrated significant antioxidant effects in vitro. |

| Johnson et al., 2024 | Reported anti-inflammatory effects in animal models. |

| Lee et al., 2023 | Showed antimicrobial activity against E. coli and S. aureus. |

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act by inhibiting enzymes involved in oxidative stress and inflammation.

- Receptor Binding : It could bind to receptors that regulate inflammatory responses or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include sulfonamide-bearing benzofuran derivatives with variations in substituents (Table 1). These modifications impact physicochemical properties and biological activity:

| Compound | Core Structure | Key Substituents | Biological Activity (Hypothetical) | LogP (Predicted) |

|---|---|---|---|---|

| (E)-N-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-phenylethenesulfonamide | 2,3-Dihydrobenzofuran | 5-Ethoxy, 2-methyl, (E)-ethenesulfonamide | Enzyme inhibition (e.g., COX-2) | 3.8 |

| N-(5-Methoxy-2-ethyl-2,3-dihydro-1-benzofuran-6-yl)-2-phenylethenesulfonamide | 2,3-Dihydrobenzofuran | 5-Methoxy, 2-ethyl, ethenesulfonamide | Reduced potency due to smaller alkoxy | 3.5 |

| (Z)-N-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-phenylethenesulfonamide | 2,3-Dihydrobenzofuran | 5-Ethoxy, 2-methyl, (Z)-ethenesulfonamide | Lower affinity (steric hindrance) | 3.8 |

| N-(5-Ethoxy-2-methyl-1-benzofuran-6-yl)benzenesulfonamide | Benzofuran | 5-Ethoxy, 2-methyl, benzenesulfonamide | Higher solubility, lower membrane permeability | 2.9 |

Key Observations :

- Ethoxy vs.

- (E) vs. (Z) Configuration : The (E)-configuration of the ethenesulfonamide group optimizes spatial alignment for target binding, whereas the (Z)-isomer may introduce steric clashes .

- Dihydrobenzofuran vs.

Methodological Considerations in Similarity Assessment

Compound similarity is evaluated using 2D/3D molecular descriptors (e.g., Tanimoto coefficient, pharmacophore mapping). The target compound shares >80% structural similarity with its dihydrobenzofuran analogues but diverges significantly from non-sulfonamide derivatives (e.g., acetamides in ). Such comparisons underscore the importance of the sulfonamide group in mediating hydrogen-bond interactions with biological targets .

Research Findings and Implications

- Synthetic Accessibility: The dihydrobenzofuran core is synthesized via cyclization of substituted phenols, followed by sulfonamide coupling. Ethoxy and methyl groups are introduced to balance lipophilicity and steric effects.

- Biological Relevance: Sulfonamides are known for their role in cyclooxygenase (COX) inhibition. The target compound’s ethoxy and (E)-ethenesulfonamide groups may enhance selectivity for COX-2 over COX-1, akin to celecoxib derivatives .

- Solubility vs. Permeability: Compared to non-ether analogues (e.g., ’s acetamides), the ethoxy group improves solubility but may reduce blood-brain barrier penetration.

Q & A

Q. What synthetic strategies are recommended for preparing (E)-N-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-phenylethenesulfonamide?

A stepwise approach is typically employed:

- Step 1 : Functionalize the benzofuran core. Ethoxy and methyl groups are introduced via alkylation or etherification reactions under basic conditions.

- Step 2 : Sulfonylation. React the benzofuran intermediate with benzenesulfonyl chloride derivatives in pyridine with catalytic DMAP (4-dimethylaminopyridine) to form the sulfonamide bond.

- Step 3 : Stereoselective ethenesulfonamide coupling. Use Heck or Wittig reactions to install the (E)-configured styryl group, ensuring regioselectivity via temperature and catalyst control (e.g., Pd-based catalysts) . Purification often involves column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization.

Q. How can the structure of this compound be validated using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystal Growth : Use slow evaporation of a saturated solution in solvents like DCM/hexane.

- Data Collection : Employ a diffractometer (Mo/Kα radiation) at 296 K.

- Refinement : Use SHELXL for small-molecule refinement, focusing on resolving the (E)-configuration of the ethenesulfonamide moiety and dihydrobenzofuran ring puckering. ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement .

- Validation : Check R-factors (target < 0.05) and mean C–C bond length deviations (e.g., 0.003 Å in related sulfonamides) .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzofuran ring influence the compound’s spectroscopic properties?

Substituents like ethoxy and methyl groups alter electron density, impacting NMR and IR spectra:

- NMR : The ethoxy group’s electron-donating effect deshields adjacent protons (e.g., H-6 in benzofuran), causing downfield shifts (δ 6.8–7.2 ppm). The methyl group’s steric hindrance reduces rotational freedom, splitting signals in NOESY experiments .

- IR : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹; conjugation with the ethenyl group may reduce frequency by 10–20 cm⁻¹ due to resonance .

Q. What contradictions might arise between computational and experimental data for this compound, and how can they be resolved?

Discrepancies often occur in:

- Conformational Analysis : DFT calculations (e.g., B3LYP/6-31G*) may predict a planar ethenesulfonamide group, while SC-XRD shows slight torsion (5–10°) due to crystal packing .

- Tautomerism : Computational models might overlook solvent-dependent keto-enol equilibria, leading to mismatches in NMR chemical shifts. Validate with variable-temperature NMR or deuterated solvent studies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Focus on modular modifications:

- Benzofuran Core : Replace ethoxy with methoxy or halogen (e.g., Cl) to assess steric/electronic effects on target binding.

- Ethenesulfonamide : Test (Z)-isomers or substituents (e.g., electron-withdrawing groups on the phenyl ring) to modulate π-π stacking or hydrogen bonding .

- Biological Assays : Use antimicrobial (e.g., MIC against S. aureus) or enzyme inhibition (e.g., COX-2) models, correlating activity with Hammett σ values or LogP .

Q. What challenges arise in refining crystallographic data for this compound, and how are they addressed?

Key issues include:

- Disorder in the Ethoxy Group : Apply restraints (SIMU/DELU in SHELXL) to model thermal motion without overfitting .

- Twinned Crystals : Use the Hooft parameter in PLATON to detect twinning and refine with TWIN/BASF commands .

- Weak High-Angle Data : Collect multiple datasets or use synchrotron radiation to improve resolution .

Methodological Considerations

Q. How should researchers handle conflicting NMR and mass spectrometry (MS) data during characterization?

- NMR Purity vs. MS Adducts : MS may show sodium/potassium adducts ([M+Na]⁺), while NMR detects impurities. Cross-validate using HPLC-MS and 2D NMR (e.g., HSQC, HMBC) .

- Isotopic Patterns : Confirm molecular formula via high-resolution MS (HRMS) and compare with calculated isotopic distributions .

Q. What computational tools are recommended for predicting the compound’s reactivity in nucleophilic environments?

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 09) to identify sites prone to nucleophilic attack (e.g., sulfonamide sulfur) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to predict hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.